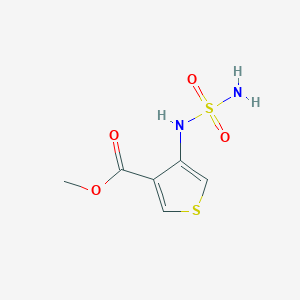![molecular formula C9H11N3OS B050014 6-ethoxy-1H-pyrido[2,3-b][1,4]thiazin-2-amine CAS No. 116966-36-0](/img/structure/B50014.png)
6-ethoxy-1H-pyrido[2,3-b][1,4]thiazin-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-ethoxy-1H-pyrido[2,3-b][1,4]thiazin-2-amine, also known as EPTA, is a synthetic compound that has been of interest to the scientific community due to its potential applications in medicinal chemistry.
Mécanisme D'action
The exact mechanism of action of 6-ethoxy-1H-pyrido[2,3-b][1,4]thiazin-2-amine is not fully understood. However, studies have suggested that 6-ethoxy-1H-pyrido[2,3-b][1,4]thiazin-2-amine may inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and repair. By inhibiting this enzyme, 6-ethoxy-1H-pyrido[2,3-b][1,4]thiazin-2-amine may prevent cancer cells from dividing and growing.
Effets Biochimiques Et Physiologiques
6-ethoxy-1H-pyrido[2,3-b][1,4]thiazin-2-amine has been shown to have both biochemical and physiological effects. In vitro studies have shown that 6-ethoxy-1H-pyrido[2,3-b][1,4]thiazin-2-amine can induce apoptosis in cancer cells, as well as inhibit cell proliferation and migration. 6-ethoxy-1H-pyrido[2,3-b][1,4]thiazin-2-amine has also been shown to increase the production of reactive oxygen species (ROS), which can lead to oxidative stress and cell death.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 6-ethoxy-1H-pyrido[2,3-b][1,4]thiazin-2-amine in lab experiments is its high potency against cancer cells. However, 6-ethoxy-1H-pyrido[2,3-b][1,4]thiazin-2-amine has also been shown to have cytotoxic effects on normal cells, which may limit its use in certain applications. Additionally, the synthesis method for 6-ethoxy-1H-pyrido[2,3-b][1,4]thiazin-2-amine can be complex and may require specialized equipment and expertise.
Orientations Futures
Future research on 6-ethoxy-1H-pyrido[2,3-b][1,4]thiazin-2-amine could focus on further elucidating its mechanism of action and identifying potential drug targets. Additionally, studies could investigate the potential use of 6-ethoxy-1H-pyrido[2,3-b][1,4]thiazin-2-amine in combination with other cancer treatments, such as chemotherapy or radiation therapy. Finally, research could explore the potential use of 6-ethoxy-1H-pyrido[2,3-b][1,4]thiazin-2-amine in other disease areas, such as infectious diseases or autoimmune disorders.
In conclusion, 6-ethoxy-1H-pyrido[2,3-b][1,4]thiazin-2-amine is a synthetic compound that has shown promise in the field of medicinal chemistry, particularly in the treatment of cancer. While the exact mechanism of action of 6-ethoxy-1H-pyrido[2,3-b][1,4]thiazin-2-amine is not fully understood, studies have suggested that it may inhibit the activity of the enzyme topoisomerase II, leading to the induction of apoptosis and inhibition of cancer cell growth. Further research on 6-ethoxy-1H-pyrido[2,3-b][1,4]thiazin-2-amine could lead to the development of new and effective cancer treatments.
Méthodes De Synthèse
The synthesis of 6-ethoxy-1H-pyrido[2,3-b][1,4]thiazin-2-amine involves the reaction of 2-aminothiazole with 2-bromo-5-chloropyridine in the presence of potassium carbonate. The resulting product is then treated with ethyl iodide to yield 6-ethoxy-1H-pyrido[2,3-b][1,4]thiazin-2-amine. This synthesis method has been reported to have a yield of approximately 70%.
Applications De Recherche Scientifique
6-ethoxy-1H-pyrido[2,3-b][1,4]thiazin-2-amine has been studied for its potential applications in medicinal chemistry, particularly in the treatment of cancer. In vitro studies have shown that 6-ethoxy-1H-pyrido[2,3-b][1,4]thiazin-2-amine has cytotoxic effects on various cancer cell lines, including breast cancer, lung cancer, and colon cancer. 6-ethoxy-1H-pyrido[2,3-b][1,4]thiazin-2-amine has also been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death.
Propriétés
Numéro CAS |
116966-36-0 |
|---|---|
Nom du produit |
6-ethoxy-1H-pyrido[2,3-b][1,4]thiazin-2-amine |
Formule moléculaire |
C9H11N3OS |
Poids moléculaire |
209.27 g/mol |
Nom IUPAC |
6-ethoxy-1H-pyrido[2,3-b][1,4]thiazin-2-amine |
InChI |
InChI=1S/C9H11N3OS/c1-2-13-8-4-3-6-9(12-8)14-5-7(10)11-6/h3-5,11H,2,10H2,1H3 |
Clé InChI |
XRVDOMCLZFAQCG-UHFFFAOYSA-N |
SMILES |
CCOC1=NC2=C(C=C1)NC(=CS2)N |
SMILES canonique |
CCOC1=NC2=C(C=C1)NC(=CS2)N |
Synonymes |
1H-Pyrido[2,3-b][1,4]thiazin-2-amine,6-ethoxy-(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



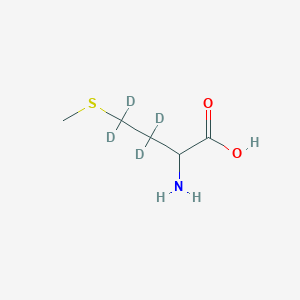
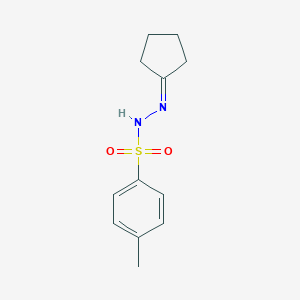
![methyl (3R)-3-[[(2R)-2-[[(2S)-2-aminopropanoyl]-methylamino]-3-(2-bromo-1H-indol-3-yl)propanoyl]amino]-3-[4-tri(propan-2-yl)silyloxyphenyl]propanoate](/img/structure/B49936.png)
![Thiazolidine,3-[(2S,3S)-2-aMino-3-Methyl-1-oxopentyl]-, (2E)-2-butenedioate (2](/img/structure/B49939.png)
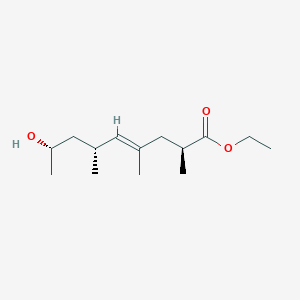
![N-Allyl-1H-benzo[d]imidazol-2-amine](/img/structure/B49945.png)


![Methyl (2R)-3-(2-bromo-1H-indol-3-yl)-2-[methyl-[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]amino]propanoate](/img/structure/B49955.png)
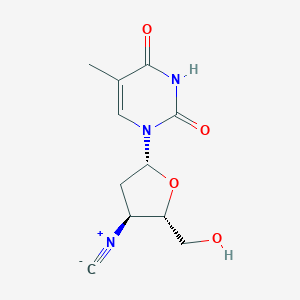
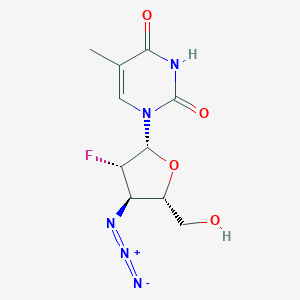
![4,5,6,7-Tetrahydro-2-methylthiazolo[5,4-c]pyridine](/img/structure/B49961.png)
